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Compound of Interest

Compound Name: Methyl 2-furoylacetate

Cat. No.: B1346251 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl

2-furoate, a significant heterocyclic compound utilized in the pharmaceutical, flavor, and

fragrance industries. Due to the limited availability of comprehensive public data for "Methyl 2-
furoylacetate," this guide focuses on the closely related and extensively characterized

compound, Methyl 2-furoate. The spectroscopic data presented herein, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are crucial for the

structural elucidation and quality control of this compound. This document is intended for

researchers, scientists, and professionals in drug development, offering detailed experimental

protocols, tabulated data, and a workflow visualization to facilitate a deeper understanding of

the spectroscopic characterization of furan derivatives.

Data Presentation
The following tables summarize the key spectroscopic data for Methyl 2-furoate.

Table 1: ¹H NMR Spectroscopic Data of Methyl 2-furoate
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.60 dd 1.8, 0.8 H-5

7.19 dd 3.6, 0.8 H-3

6.52 dd 3.6, 1.8 H-4

3.90 s - -OCH₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of Methyl 2-furoate

Chemical Shift (δ) ppm Assignment

159.16 C=O

146.46 C-5

144.77 C-2

117.98 C-3

111.93 C-4

51.84 -OCH₃

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Table 3: Infrared (IR) Spectroscopic Data of Methyl 2-furoate
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Wavenumber (cm⁻¹) Assignment

~3140 C-H stretching (aromatic)

~2960 C-H stretching (aliphatic)

~1720 C=O stretching (ester)

~1580, 1480 C=C stretching (furan ring)

~1290, 1180 C-O stretching (ester)

~760 C-H bending (out-of-plane)

Table 4: Mass Spectrometry (MS) Data of Methyl 2-furoate

m/z Relative Intensity (%) Assignment

126 47.03 [M]⁺ (Molecular Ion)

95 99.99 [M - OCH₃]⁺

67 - [Furan]⁺

39 43.82 -

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of Methyl 2-furoate (typically 5-10 mg) is dissolved in

approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR

spectrometer.
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¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a

good signal-to-noise ratio. Standard parameters include a spectral width of -2 to 12 ppm, a

pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify

the spectrum to single lines for each carbon. A sufficient number of scans is essential due to

the low natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

Sample Preparation: A neat liquid sample of Methyl 2-furoate is placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR

spectrometer. Alternatively, a thin film of the sample can be prepared between two salt plates

(e.g., NaCl or KBr).

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A

background spectrum of the empty ATR crystal or salt plates is recorded and subtracted from

the sample spectrum.

3. Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

Ionization: Electron Ionization (EI) is a common method used for this type of molecule,

typically with an electron energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured by a detector to generate the mass

spectrum.

Mandatory Visualization
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The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like Methyl 2-furoate.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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